molecular formula C11H10F2O3 B1325284 5-(2,6-Difluorophenyl)-5-oxovaleric acid CAS No. 898766-43-3

5-(2,6-Difluorophenyl)-5-oxovaleric acid

Cat. No.: B1325284
CAS No.: 898766-43-3
M. Wt: 228.19 g/mol
InChI Key: YDTHKKKNBOLTLB-UHFFFAOYSA-N
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Description

2,6-Difluorophenylacetic acid is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 g/mol . This compound belongs to the class of organic compounds known as benzenesulfonamides .


Synthesis Analysis

A derivative of N-(3-Amino-2,6-difluorophenyl)acetamide has been synthesized and studied for its anticancer properties. Another compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized and found to be photoactive in solution .


Molecular Structure Analysis

The InChI key for 2,6-Difluorophenylacetic acid is FUGDCKXBUZFEON-UHFFFAOYSA-N . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .


Physical And Chemical Properties Analysis

2,6-Difluorophenylacetic acid has a molecular weight of 172.13 g/mol and an XLogP3 of 1.5 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

1. Analgesic and Anti-inflammatory Properties

5-(2,4-Difluorophenyl)salicylic acid, a compound closely related to 5-(2,6-Difluorophenyl)-5-oxovaleric acid, has been identified as a potent analgesic and anti-inflammatory agent. This compound, known as diflunisal, demonstrated higher efficacy and safety compared to aspirin in terms of analgesic and anti-inflammatory actions, with superior duration of action and therapeutic index (Hannah et al., 1978).

2. Role in Organic and Organometallic Chemistry

Tris(pentafluorophenyl)borane, which includes a structure similar to this compound, is a strong boron Lewis acid used in organic and organometallic chemistry. This compound is essential for catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).

3. Metabolic Signaling in Adipose Tissue

Compounds structurally similar to this compound, like 3-methyl-2-oxovaleric acid, have been found to play a role in adipose tissue metabolism and systemic energy expenditure. These metabolites are involved in inducing a brown adipocyte-specific phenotype in white adipocytes and enhancing mitochondrial oxidative energy metabolism in skeletal myocytes (Whitehead et al., 2021).

4. Involvement in Inflammatory Pathways

5-Oxo-6,8,11,14-eicosatetraenoic acid, another analog, is an important pro-inflammatory mediator stimulating eosinophil migration. Structural mimics of this compound, including those with a 5-oxovalerate side chain, have been investigated for their anti-inflammatory properties (Ye et al., 2017).

5. Role in Lipid Peroxidation

Synthetic analogs like cholesteryl 5-oxovalerate have been used as reference standards in studying lipid peroxidation products, particularly in identifying core aldehydes produced by peroxidation of various cholesteryl esters (Kamido et al., 1993).

Safety and Hazards

2,6-Difluorophenylacetic acid may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

2,6-Difluorophenylacetic acid has been used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .

Properties

IUPAC Name

5-(2,6-difluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-7-3-1-4-8(13)11(7)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTHKKKNBOLTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645337
Record name 5-(2,6-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-43-3
Record name 2,6-Difluoro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,6-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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